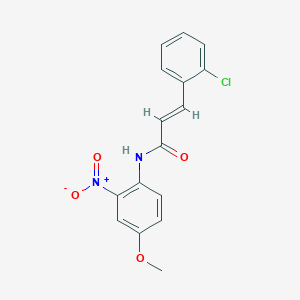![molecular formula C14H22OS B3846442 1-[3-(isopropylthio)propoxy]-2,4-dimethylbenzene](/img/structure/B3846442.png)
1-[3-(isopropylthio)propoxy]-2,4-dimethylbenzene
Übersicht
Beschreibung
1-[3-(isopropylthio)propoxy]-2,4-dimethylbenzene, commonly known as ITPP, is a chemical compound that has been found to enhance the oxygen-carrying capacity of blood. It was first synthesized in the 1990s and has since been the subject of numerous scientific studies. ITPP has potential applications in a variety of fields, including medicine, sports, and veterinary science.
Wirkmechanismus
ITPP works by binding to hemoglobin, the protein in red blood cells that carries oxygen. This binding causes a shift in the oxygen dissociation curve, making it easier for oxygen to be released from hemoglobin and delivered to tissues throughout the body. This mechanism of action has been the subject of extensive research, with scientists investigating the precise molecular interactions that occur between ITPP and hemoglobin.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ITPP have been studied extensively, with researchers investigating its effects on a variety of biological systems. Studies have shown that ITPP can increase the oxygen-carrying capacity of blood, improve exercise performance, and enhance the recovery of injured tissues. Additionally, ITPP has been shown to have antioxidant properties, which may help to protect against oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
ITPP has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified, making it an ideal candidate for use in in vitro and in vivo studies. Additionally, ITPP has been shown to have low toxicity and is well-tolerated by animals, making it a safe and effective tool for researchers. However, there are also limitations to the use of ITPP in lab experiments. For example, its effects may vary depending on the species being studied, and its use may be subject to ethical considerations.
Zukünftige Richtungen
There are many potential future directions for research on ITPP. One area of interest is the development of new treatments for anemia and other blood disorders. Additionally, researchers may investigate the use of ITPP in sports performance enhancement, as well as its potential applications in veterinary medicine. Further studies may also explore the molecular mechanisms underlying the effects of ITPP on hemoglobin and other biological systems, as well as its potential interactions with other drugs and compounds.
Wissenschaftliche Forschungsanwendungen
ITPP has been the subject of numerous scientific studies, with researchers investigating its potential applications in a variety of fields. One area of research has focused on the use of ITPP as a treatment for anemia, a condition characterized by a lack of red blood cells or hemoglobin in the blood. Studies have shown that ITPP can increase the oxygen-carrying capacity of blood, making it a potential treatment for anemia.
Eigenschaften
IUPAC Name |
2,4-dimethyl-1-(3-propan-2-ylsulfanylpropoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22OS/c1-11(2)16-9-5-8-15-14-7-6-12(3)10-13(14)4/h6-7,10-11H,5,8-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRUTWZFXNJYCLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCSC(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[5-methyl-1-(4-methyl-3-penten-1-yl)-2-oxabicyclo[2.2.2]oct-4-yl]methanol](/img/structure/B3846365.png)
![1-[(2,4-difluorophenyl)acetyl]-1H-1,2,3-benzotriazole](/img/structure/B3846366.png)
![4-[5-(2-tert-butylphenoxy)pentyl]morpholine](/img/structure/B3846382.png)
![4-[3-(4-methoxyphenoxy)propyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B3846388.png)
![3-[4-(2,6-dimethylphenoxy)butyl]-2,4-pentanedione](/img/structure/B3846394.png)


![2,2-dimethyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide](/img/structure/B3846412.png)

![1-[6-(2-bromophenoxy)hexyl]-1H-imidazole](/img/structure/B3846428.png)
![4-oxo-4-[(4,4,5,5,5-pentafluoropentyl)oxy]-2-butenoic acid](/img/structure/B3846432.png)
![3-[4-(2,4-dimethylphenoxy)butyl]-2,4-pentanedione](/img/structure/B3846438.png)

